![molecular formula C7H11N3O2 B1611515 1,3,7-Triazaspiro[4.5]decane-2,4-dione CAS No. 78222-09-0](/img/structure/B1611515.png)

1,3,7-Triazaspiro[4.5]decane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,9-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505768 | |

| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78222-09-0 | |

| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental chemical and physical properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Designed for professionals in research and development, the following sections elucidate the molecule's structure, physicochemical characteristics, and its strategic importance as a scaffold in medicinal chemistry. The narrative emphasizes the causality behind its properties and the experimental logic used to characterize them.

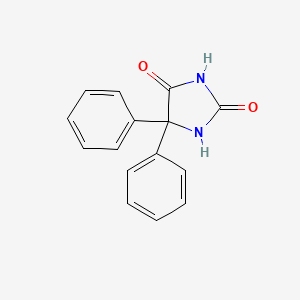

Introduction: The Spirohydantoin Scaffold

This compound belongs to the spirohydantoin class of heterocyclic compounds. This structural motif is of significant interest in drug discovery. The spirocyclic nature, where the hydantoin and piperidine rings share a single carbon atom, imparts a rigid, three-dimensional architecture. This conformational constraint is highly valued in rational drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

While the parent compound (CAS 78222-09-0) is primarily a building block, its derivatives have been explored for a range of therapeutic applications, including as anticancer agents and central nervous system modulators[1][2][3]. This guide focuses on the foundational properties of the core scaffold, providing the essential knowledge base for its application in synthetic and medicinal chemistry programs.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 78222-09-0 | [4] |

| Molecular Formula | C₇H₁₁N₃O₂ | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| IUPAC Name | This compound | |

| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |

| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 | [4] |

The molecule's structure features a five-membered hydantoin ring fused in a spiro fashion to a six-membered piperidine ring.

Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for the parent scaffold is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

| Property | Value / Description | Significance in Drug Development | Source |

| Physical Form | Solid | Affects handling, formulation, and dissolution rate. | |

| Topological Polar Surface Area (TPSA) | 70.23 Ų | Predicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. | [4] |

| LogP (Computed) | -1.052 | Measures lipophilicity, influencing solubility, permeability, and metabolic stability. This negative value indicates high hydrophilicity. | [4] |

| Hydrogen Bond Donors | 3 | Influences solubility and target binding interactions. | [4] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. | [4] |

| Storage | Room temperature, protect from light, inert atmosphere | Indicates potential sensitivity to light or oxidation, important for long-term sample integrity. | [4] |

Expertise & Experience Insight: The computed LogP of -1.052 suggests that the parent scaffold is highly polar and likely possesses good aqueous solubility but poor passive permeability across lipid membranes. For drug development, this core would typically be derivatized with more lipophilic groups to achieve a balanced profile suitable for oral absorption (often targeting a LogP between 1 and 3). The TPSA of 70.23 Ų is well within the limits for good oral bioavailability, suggesting that with appropriate modifications, derivatives could be effective oral drugs.

Basicity and Acidity Profile (pKa)

The ionization state of a molecule at physiological pH (pKa) is one of the most important determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric molecule containing both basic and acidic centers:

-

Basic Center: The secondary amine (N7) within the piperidine ring is the primary basic center, which will be protonated at low pH.

-

Acidic Centers: The N-H protons on the hydantoin ring (N1 and N3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.

While a specific experimental pKa for this compound is not available in the literature, it can be reliably determined using standard laboratory methods.

Protocol: Experimental pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for determining the pKa values of a compound like this compound.

Causality Behind Choices:

-

Potentiometric Titration: This is a robust, cost-effective, and precise method for pKa determination[5]. It relies on monitoring pH changes upon the addition of a titrant.

-

Ionic Strength Adjustment: Using KCl maintains a constant ionic environment, minimizing variations in activity coefficients that could affect the accuracy of the pH measurement.

-

Methanol Co-solvent: Used if aqueous solubility is low. However, for the parent scaffold, water should be sufficient given its predicted hydrophilicity.

-

Argon Atmosphere: Prevents dissolved CO₂, which is acidic, from interfering with the titration of the basic site.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the compound in ~50 mL of deionized water (or a methanol/water mixture if necessary). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare standardized titrant solutions: 0.1 M HCl and 0.1 M NaOH.

-

-

Titration of the Basic pKa (Piperidine Nitrogen):

-

Place the sample solution in a jacketed beaker at 25°C and blanket with argon.

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution by adding small, precise aliquots (e.g., 20-50 µL) of the standardized 0.1 M HCl solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (marked by a sharp change in pH).

-

-

Titration of the Acidic pKa (Hydantoin Nitrogens):

-

Using the same or a fresh sample solution, titrate with the standardized 0.1 M NaOH solution, following the same procedure as in step 2.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. More accurately, calculate the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point(s).

-

The pKa can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve using appropriate software[6]. The inflection point of the curve corresponds to the pKa[6].

-

Synthesis and Reactivity

The most common and efficient method for synthesizing 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction [7][8]. This multicomponent reaction offers high atom economy and typically results in crystalline products that are easy to purify[9].

Reaction Principle: The reaction condenses a ketone (in this case, a piperidone derivative), cyanide (e.g., KCN), and ammonium carbonate to form the hydantoin ring in a one-pot synthesis[7][10].

Mechanism Insight:

-

Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile[7].

-

Cyclization: The aminonitrile is carboxylated by CO₂ (also from ammonium carbonate), and subsequent intramolecular cyclization and rearrangement yield the final hydantoin product[7].

The piperidine nitrogen (N7) is typically protected (e.g., with a Boc or Cbz group) before the reaction and deprotected afterward. This prevents side reactions and allows for further functionalization at that position.

Significance and Applications in Medicinal Chemistry

While the parent compound is a synthetic intermediate, the 1,3,7- (and the isomeric 1,3,8-) triazaspiro[4.5]decane-2,4-dione core is a "privileged scaffold." This means it is a structural framework that is capable of binding to multiple, distinct biological targets by presenting substituents in a defined three-dimensional space.

-

CNS Drug Discovery: A recent study identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel, selective agonists for the δ-opioid receptor (DOR)[3][11]. The DOR is a target for treating chronic pain and depression, and this novel chemotype shows promise for developing clinical candidates with improved pharmacological profiles[3][11].

-

Anticancer Activity: Spirohydantoin derivatives have been investigated as potential anticancer agents. Studies have shown they can induce growth inhibition and apoptosis (programmed cell death) in leukemia cell lines[1].

-

Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of bone marrow cells after chemically induced myelosuppression, a common side effect of chemotherapy[2].

The versatility of this scaffold, combined with its rigid conformational properties, makes it a highly attractive starting point for the development of new therapeutics targeting a wide array of diseases.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its key properties—a rigid spirocyclic core, high polarity, and multiple points for chemical modification—make it an excellent scaffold for constructing diverse chemical libraries. While detailed experimental data on the parent molecule is sparse, its synthesis via the robust Bucherer-Bergs reaction is well-established. The demonstrated biological activity of its close derivatives underscores the scaffold's potential, providing a strong rationale for its use in modern drug discovery programs aimed at developing selective and potent therapeutics.

References

-

Šmit, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4677. Available at: [Link]

-

Schönherr, H., & Cernak, T. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 90(11), 1489-1493. Available at: [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available at: [Link]

-

ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from ResearchGate. Available at: [Link]

-

Liptak, M. D., & Shields, G. C. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. ChemPhysChem, 5(10), 1513-1522. Available at: [Link]

-

Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

-

Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available at: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 289-296. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from ResearchGate. Available at: [Link]

-

Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

-

ChemBK. (2024). 2,4,9-triazaspiro[4.5]decane-1,3-dione hydrochloride. Retrieved from ChemBK. Available at: [Link]

-

PubChem. (n.d.). 1,4,8-Triazaspiro[4.5]decan-2-one. Retrieved from PubChem. Available at: [Link]

-

PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Privileged Scaffold for Modern Drug Discovery

Executive Summary

1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS 78222-09-0) is a heterocyclic chemical entity belonging to the spirohydantoin class of molecules. While specific research on this exact isomer is not extensively published, its structural motif is of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties, including enhanced three-dimensionality, improved metabolic stability, and conformational rigidity, which can lead to superior potency and selectivity for biological targets.[1][2][3] This guide provides a comprehensive technical overview of this compound, contextualized by the broader importance of its structural class. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established methodologies, and explore its potential applications by drawing parallels with closely related, biologically active analogs.

Introduction to a Scaffold of High Potential

Chemical Identity and Structural Class

This compound is a spirocyclic compound featuring a hydantoin ring fused to a piperidine ring through a shared quaternary carbon atom. The hydantoin moiety is a well-established pharmacophore present in numerous approved drugs, while the spirocyclic nature of the molecule provides a rigid, three-dimensional structure. This "escape from flatland" is a key strategy in modern drug design, as increased sp3 character often correlates with improved clinical success rates.[1][4]

The inherent rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and a better selectivity profile.[2]

The Strategic Value of Spirohydantoins in Medicinal Chemistry

Spirohydantoins are considered "privileged structures," meaning they are molecular scaffolds capable of binding to multiple, diverse biological targets.[5] The strategic incorporation of a spiro-center offers several field-proven advantages for drug development professionals:

-

Enhanced 3-Dimensionality: Moving away from planar, aromatic structures by introducing sp3-hybridized spiro-carbons can improve solubility, reduce non-specific binding, and create novel intellectual property.[1][4]

-

Improved Pharmacokinetics: Azaspirocycles, such as the piperidine moiety in this compound, have been shown to increase solubility and metabolic stability compared to their non-spirocyclic counterparts.[2]

-

Conformational Rigidity: The fixed spatial orientation of substituents can lead to a significant increase in binding affinity and selectivity for the intended target, as the entropic penalty upon binding is reduced.[2]

Physicochemical and Structural Properties

The core properties of this compound are summarized below. These values are critical for planning synthetic transformations, formulation studies, and analytical method development.

| Property | Value | Source |

| CAS Number | 78222-09-0 | [6] |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |

| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 |

Structural Analysis

The diagram below illustrates the 2D chemical structure of the core scaffold. The spiro-carbon (C5) connects the piperidine ring and the hydantoin ring. The hydantoin contains two amide functionalities, and the piperidine ring includes a secondary amine, offering multiple points for synthetic diversification.

Proposed Synthesis and Characterization Workflow

Retrosynthetic Analysis & Strategy

The core logic is to form the spirohydantoin from a suitable piperidone precursor. The key disconnection is the hydantoin ring, which can be constructed from a ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate. To ensure the final product has a free secondary amine at the N7 position, a protecting group strategy is essential. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure reaction completion before proceeding.

Step 1: Bucherer-Bergs Spirohydantoin Formation

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add N-Boc-4-piperidone (1 equiv.), potassium cyanide (2.2 equiv.), and ammonium carbonate (4.0 equiv.).

-

Causality: Using an excess of cyanide and carbonate drives the equilibrium towards the formation of the hydantoin product, maximizing yield as per Le Châtelier's principle.

-

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (approx. 5 mL per gram of piperidone).

-

Reaction: Heat the mixture to 60-65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).

-

Self-Validation: The reaction is complete when the starting ketone spot (visualized with a potassium permanganate stain) is fully consumed. This typically takes 8-12 hours.

-

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify with 6N HCl to pH ~2. This will precipitate the crude N7-Boc protected spirohydantoin.

-

Safety Note: This step must be performed in a well-ventilated fume hood as acidification of residual cyanide generates toxic HCN gas.

-

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Boc-Group Deprotection

-

Reactor Setup: In a 100 mL round-bottom flask, dissolve the crude N7-Boc protected spirohydantoin from the previous step in dichloromethane (DCM, approx. 10 mL per gram).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing CO₂ and isobutylene as gaseous byproducts. The reaction is performed at 0 °C to control the exothermic reaction rate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Isolation: Remove all volatile components (DCM, excess TFA) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid (likely the TFA salt) can be purified. For the free base, dissolve the crude material in a minimal amount of water, basify with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Characterization Workflow

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm). A typical method would use a C18 column with a water/acetonitrile gradient.

-

Identity Confirmation:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) should show the expected [M+H]⁺ ion at m/z 170.1.

-

NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (like DMSO-d₆) will confirm the connectivity and chemical environment of all atoms. Key expected signals include the piperidine ring protons and the distinct NH protons of the hydantoin and piperidine moieties.

-

Potential Applications in Drug Discovery

While this compound itself is a building block, its close structural isomer, 1,3,8-Triazaspiro[4.5]decane-2,4-dione , provides a powerful case study for its potential.

Case Study: Agonism of the δ-Opioid Receptor (DOR)

Recent high-throughput screening has identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype for selective δ-opioid receptor (DOR) agonists.[7][8] DORs are a promising therapeutic target for treating pain and neurological disorders, but the development of clinical candidates has been hampered by side effects associated with existing chemotypes.[7][8][9]

The discovery of this spirohydantoin derivative as a DOR agonist is significant because it represents a new class of molecules for this target, offering a fresh starting point for drug development programs.[8] The lead compound from this class was found to be selective for DOR over a wide panel of other G-protein coupled receptors (GPCRs) and demonstrated anti-allodynic effects in an inflammatory pain model.[7][8]

Myelostimulating Activity

In other research, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in models of chemically-induced myelosuppression.[10] These compounds were shown to significantly accelerate the regeneration of lymphocyte and granulocyte populations, suggesting potential applications in oncology supportive care to counteract the hematopoietic side effects of chemotherapy.[10]

The bioactivity of the 1,3,8-isomer strongly suggests that the 1,3,7-isomer (CAS 78222-09-0) is a highly valuable scaffold for building chemical libraries to screen for similar, or potentially novel, biological activities. The N7-amine provides a convenient handle for diversification to explore structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound is more than a catalog chemical; it is a strategically valuable building block poised for application in modern drug discovery. Its spirohydantoin core embodies the principles of "escaping flatland," offering a rigid, three-dimensional framework that is often correlated with improved pharmacological properties. The demonstrated biological activities of its close isomer as both a DOR agonist and a myelostimulator provide compelling justification for its use in generating novel chemical libraries. The synthetic route proposed herein is robust and scalable, enabling researchers and drug development professionals to readily access this scaffold and its derivatives. Future work should focus on the synthesis of a diverse library based on this core and subsequent screening against a range of therapeutic targets, particularly within neurology and oncology.

References

-

Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved January 7, 2026, from [Link][1][11]

-

Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved January 7, 2026, from [Link][2]

-

Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved January 7, 2026, from [Link][3]

-

Solution-phase parallel synthesis of spirohydantoins. PubMed. Retrieved January 7, 2026, from [Link][5]

-

Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Retrieved January 7, 2026, from [Link][7]

-

Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Retrieved January 7, 2026, from [Link][8]

-

Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Retrieved January 7, 2026, from [Link][10]

-

Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Retrieved January 7, 2026, from [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 5. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,7-TRIAZA-SPIRO[4.5]DECANE-2,4-DIONE | 78222-09-0 [chemicalbook.com]

- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

1,3,7-Triazaspiro[4.5]decane-2,4-dione molecular weight and formula

An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: Physicochemical Properties, Synthesis, and Therapeutic Potential

Authored by: Dr. Gemini, Senior Application Scientist

The spirocyclic hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of this compound, a distinct member of this chemical class. We will delineate its fundamental molecular and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in drug discovery by examining the well-documented activities of its structural isomers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique molecular architecture.

Core Molecular Profile

This compound is a heterocyclic organic compound featuring a piperidine ring fused to a hydantoin ring in a spiro arrangement. The precise placement of the nitrogen atoms at the 1, 3, and 7 positions defines its unique chemical character and potential for forming specific hydrogen bond interactions with biological targets.

Molecular Formula and Weight

The foundational quantitative descriptors of the molecule are summarized below. This data is critical for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| CAS Number | 78222-09-0 | [1] |

Structural and Physicochemical Properties

The compound's structure and predicted physicochemical properties offer insights into its behavior in both chemical reactions and biological systems. The SMILES string provides a machine-readable representation of the molecular structure. Properties like the Topological Polar Surface Area (TPSA) and LogP are crucial predictors of cell permeability and overall drug-likeness.

| Property | Value / Representation | Source(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 2,4,9-triazaspiro[4.5]decane-1,3-dione hydrochloride | [1] |

| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 | [1] |

| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |

| TPSA | 70.23 Ų | [1] |

| LogP | -1.052 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthetic Strategy and Workflow

While specific literature detailing the synthesis of the 1,3,7-isomer is sparse, a reliable synthetic route can be devised based on the well-established Bucherer-Bergs reaction or a related Strecker synthesis, which are standard methods for producing spirohydantoins.[4][5] The proposed pathway begins with a suitable piperidone precursor.

Proposed Retrosynthetic Pathway

The synthesis logically proceeds from the commercially available N-protected piperidone, 1-benzyl-3-piperidone. The key steps involve the formation of an α-amino nitrile intermediate, followed by cyclization to form the hydantoin ring.

Sources

An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: Properties, Synthesis, and Therapeutic Potential

Abstract: The spirohydantoin moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of 1,3,7-Triazaspiro[4.5]decane-2,4-dione, a specific and promising member of this class. We will delve into its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and explore its relevance and potential within the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the bedrock of its application in research and development. This section details the core identity and key computed and experimental properties of this compound.

Structural Identity and Key Identifiers

The molecule features a hydantoin (imidazolidine-2,4-dione) ring fused in a spirocyclic fashion to a piperidine ring at the C5 position of the hydantoin. The nitrogen at position 7 of the piperidine ring distinguishes it from other isomers.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 78222-09-0 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2(C1)C(=O)NC(=O)N2 |[1] |

Physicochemical and Computed Properties

The properties in Table 2 provide insight into the molecule's behavior in biological and experimental systems. The negative LogP value suggests high hydrophilicity, while the TPSA and hydrogen bond donor/acceptor counts indicate significant potential for interaction with biological targets and a likely low passive membrane permeability.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Appearance | Colorless to light yellow solid | [2] |

| TPSA | 70.23 Ų | [1] |

| LogP | -1.052 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

| Predicted Density | 1.35 ± 0.1 g/cm³ |[2] |

Solubility, Stability, and Storage

Solubility: Based on its structure and computed properties, this compound is expected to be soluble in polar organic solvents such as ethanol, acetone, and dichloromethane[2]. Its multiple hydrogen bond donors and acceptors suggest some solubility in aqueous media, although this may be limited.

Stability and Storage: The compound should be handled with consideration for its potential sensitivity. Commercial suppliers recommend storage at room temperature under an inert atmosphere, protected from light in a dark place. An alternative recommendation is refrigeration at 4°C with light protection[1]. As a precautionary principle, minimizing exposure to light, moisture, and oxygen is advisable to ensure long-term integrity. While data on this specific molecule is scarce, some complex heterocyclic compounds can exhibit instability under physiological conditions (e.g., in cell culture media)[3].

Part 2: Synthesis and Characterization

The synthesis of spirohydantoins is a well-established field, with methodologies that are both robust and adaptable. The primary routes leverage classic organic reactions, starting from commercially available ketones.

Retrosynthetic Analysis and Strategy

The core of spirohydantoin synthesis lies in the formation of the hydantoin ring onto a ketone. The most common and effective methods are the Bucherer-Bergs and Strecker syntheses. The logical precursor for this compound is a protected 4-piperidone derivative. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and allow for later functionalization if desired.

Exemplar Protocol: Modified Bucherer-Bergs Synthesis

This protocol is a representative, self-validating workflow adapted from established procedures for similar spirohydantoins[4].

Objective: To synthesize this compound from N-benzyl-4-piperidone.

Materials:

-

N-benzyl-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Ammonium formate

Step-by-Step Methodology:

-

Hydantoin Ring Formation (Bucherer-Bergs Reaction):

-

Rationale: This one-pot reaction is an efficient method for converting a ketone directly into a hydantoin. The benzyl group serves as a robust protecting group for the piperidine nitrogen.

-

In a sealed pressure vessel, combine N-benzyl-4-piperidone (1 eq.), KCN (2.5 eq.), and (NH₄)₂CO₃ (5 eq.) in a 1:1 mixture of EtOH and H₂O.

-

Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH ~1-2 to precipitate the product. Caution: This step must be performed in a well-ventilated fume hood as it may release toxic HCN gas.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione.

-

-

Deprotection (Catalytic Transfer Hydrogenolysis):

-

Rationale: Catalytic transfer hydrogenolysis using ammonium formate is a safer and often more convenient alternative to using hydrogen gas for removing the benzyl protecting group.

-

Dissolve the protected spirohydantoin (1 eq.) in methanol.

-

Add 10% Pd/C catalyst (5-10 mol% by weight).

-

Add ammonium formate (5-10 eq.) in portions.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC/LC-MS until the starting material is consumed.

-

Cool the reaction and filter through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

Structural Elucidation and Quality Control

Confirmation of the final structure and its purity is paramount. A combination of spectroscopic methods provides a self-validating system.

-

¹H NMR: Expect to see signals corresponding to the protons on the piperidine ring and the N-H protons of the hydantoin. The spirocyclic nature creates a rigid structure, potentially leading to complex splitting patterns for the piperidine methylene protons.

-

¹³C NMR: Key signals will include the two distinct carbonyl carbons of the hydantoin ring (typically ~155-178 ppm), the spiro quaternary carbon (~60 ppm), and the carbons of the piperidine ring[5].

-

FT-IR: The spectrum should be dominated by strong C=O stretching vibrations for the two carbonyl groups (~1700-1770 cm⁻¹) and N-H stretching bands (~3100-3400 cm⁻¹) from the hydantoin and piperidine nitrogens[5].

-

High-Resolution Mass Spectrometry (HRMS): This provides the most definitive evidence of the molecular formula through an exact mass measurement of the molecular ion ([M+H]⁺).

Part 3: Relevance in Drug Discovery and Development

The true value of this compound lies not just in its intrinsic properties, but in its potential as a foundational scaffold for building novel therapeutic agents.

The Spirohydantoin Scaffold in Pharmacology

Hydantoin derivatives are a cornerstone of medicinal chemistry, with prominent drugs like Phenytoin (anticonvulsant) and Dantrolene (muscle relaxant) validating the utility of the core ring system[5]. The introduction of a spirocyclic constraint, as in this molecule, offers several advantages in drug design:

-

Conformational Rigidity: Locks the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for a biological target.

-

Novel Vectorial Exits: Provides new points for chemical modification, allowing for comprehensive exploration of the surrounding chemical space in structure-activity relationship (SAR) studies[6].

-

Improved Physicochemical Properties: Can be used to modulate properties like solubility and metabolic stability.

Therapeutic Potential of Triazaspiro[4.5]decane Analogs

While direct biological data for this compound is limited, extensive research on the isomeric 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold provides a compelling case for its therapeutic potential.

-

δ-Opioid Receptor (DOR) Agonists: A landmark study identified derivatives of the 1,3,8-isomer as a novel chemotype of selective DOR agonists[7][8]. DORs are a critical target for treating chronic pain, depression, and other neurological disorders[9]. The identified compounds showed promising efficacy in preclinical models of inflammatory pain[7][9]. This discovery highlights the potential for the triazaspiro[4.5]decane core to yield CNS-active agents.

-

Myelostimulators: Other studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated significant myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes in models of chemotherapy-induced myelosuppression[10].

-

Anticancer Agents: The broader spirohydantoin class has been extensively investigated for anticancer properties. Derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, p300/CBP histone acetyltransferase inhibitors, and inducers of apoptosis in leukemia cells[11][12][13][14].

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. med.minia.edu.eg [med.minia.edu.eg]

- 12. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Preformulation Roadmap for Drug Development

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage over planar aromatic structures, often leading to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] The 1,3,7-Triazaspiro[4.5]decane-2,4-dione core, a unique spirohydantoin, represents a compelling chemotype for exploration. The hydantoin moiety itself is a well-established pharmacophore found in numerous approved drugs, recognized for a spectrum of biological activities.[3] The spirocyclic fusion introduces conformational rigidity and novel exit vectors for substituent placement, potentially enhancing potency, selectivity, and metabolic stability.[4][5]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific entity, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and the scientific rationale necessary to generate a robust preformulation data package, thereby enabling informed decisions in the progression of drug candidates.

Part 1: Solubility Characterization

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability and pose significant challenges for formulation.[6] This section details the methodologies to comprehensively profile the solubility of this compound.

The Duality of Solubility Measurement: Kinetic vs. Thermodynamic

It is crucial to distinguish between two key types of solubility measurements, as they provide different, yet complementary, insights.

-

Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate after being rapidly introduced from a concentrated organic stock (typically DMSO).[6] It is a high-throughput screening assay that mimics the conditions of many in vitro biological assays and is invaluable for the early stages of drug discovery.[7][8]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, representing the saturation point of a solution in equilibrium with its solid state.[9] This value is critical for understanding oral absorption and for developing robust formulations.[10]

Experimental Protocol: Aqueous Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11] The causality behind this choice rests on its ability to allow the system to reach true equilibrium.

Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound into separate glass vials.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each vial.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A calibration curve prepared from a known stock solution is used for quantification.[12]

Experimental Protocol: Organic and Biorelevant Media Solubility

To support formulation development and predict in vivo behavior, solubility should be assessed in a range of solvents.

-

Organic Solvents: Determine solubility in common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) to guide formulation strategies for oral or parenteral delivery. The shake-flask method described above is applicable.

-

Biorelevant Media: Assessing solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) provides a more accurate prediction of solubility in the gastrointestinal tract.[12]

Data Presentation: Solubility Profile

The collected data should be summarized in a clear, structured table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | N/A | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment

Evaluating the intrinsic stability of a new chemical entity is a cornerstone of drug development, mandated by regulatory agencies worldwide.[14] These studies identify potential degradation pathways, inform storage conditions, and establish the shelf-life of the drug substance.[15]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish the specificity of analytical methods.[16][17] The conditions are intentionally more severe than those used for long-term stability testing.[18]

Methodology:

A solution of this compound is subjected to the following conditions, with the goal of achieving 5-20% degradation[19]:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][20] A dark control sample must be run in parallel.

For each condition, samples are taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method (typically with mass spectrometry detection, LC-MS) to separate and identify any degradants.

ICH Stability Studies

Formal stability testing follows the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[14] This involves storing the drug substance under defined conditions for extended periods.

Methodology:

-

Batch Selection: At least three primary batches of the drug substance should be used for the study.[21]

-

Storage Conditions: Samples are stored in containers that mimic the proposed commercial packaging under the following conditions[4]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Samples are pulled and tested at specified intervals. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.[22]

-

Tests: At each time point, the samples are tested for key quality attributes.[23]

Data Presentation: Stability Profile

Data from forced degradation and formal stability studies should be tabulated to clearly show trends.

Table 2.1: Summary of Forced Degradation Results

| Stress Condition | Duration/Temp. | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 M HCl | 24h / 60°C | [Value] | [Value] | [Value] |

| 0.1 M NaOH | 8h / RT | [Value] | [Value] | [Value] |

| 3% H₂O₂ | 24h / RT | [Value] | [Value] | [Value] |

| Thermal (Solid) | 7 days / 80°C | [Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | [ICH exposure] | [Value] | [Value] | [Value] |

Table 2.2: ICH Stability Study Summary (Accelerated Conditions)

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | [Result] | [Result] |

| Assay (%) | 98.0 - 102.0 | 99.8 | [Result] | [Result] |

| Total Impurities (%) | NMT 1.0 | 0.15 | [Result] | [Result] |

| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | [Result] | [Result] |

Visualizing the Workflow: Stability Assessment

Caption: Integrated Workflow for Drug Substance Stability Assessment.

Conclusion and Forward Outlook

The systematic evaluation of solubility and stability is a non-negotiable step in the journey from a promising chemical entity to a viable drug candidate. For a novel scaffold such as this compound, the protocols outlined in this guide provide the essential framework for generating the critical data required for regulatory submissions and for guiding downstream development activities. By rigorously applying these methodologies, researchers can de-risk their programs, establish a robust foundation for formulation, and ultimately, accelerate the delivery of new medicines to patients.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. (Note: While not directly cited, this reference underpins the introduction's rationale and is conceptually similar to the provided search results).

-

Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(10), 949-960. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Asynt. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1054. [Link]

-

Contract Laboratory. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

IPQ. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]

-

Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

SlideShare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. [Link]

-

ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

-

FDA. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

Sources

- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. rsc.org [rsc.org]

- 22. database.ich.org [database.ich.org]

- 23. japsonline.com [japsonline.com]

The Spirohydantoin Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The spirohydantoin scaffold, a unique heterocyclic motif characterized by a hydantoin ring fused to a second ring system via a single, shared quaternary carbon, has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensionality and rigid conformational constraint offer distinct advantages in the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the spirohydantoin chemical class, delving into its core structural features, physicochemical properties, principal synthetic methodologies, and diverse applications in drug discovery. We will explore its role in the development of inhibitors for key biological targets, including aldose reductase, histone acetyltransferases (p300/CBP), and its utility in oncology through the induction of apoptosis. This document is intended to serve as a foundational resource for scientists engaged in the exploration and exploitation of this versatile scaffold for the creation of next-generation therapeutics.

The Spirohydantoin Core: Structure and Physicochemical Impact

The defining feature of the spirohydantoin class is the spirocyclic junction, where two rings are linked by one common atom.[1] This arrangement imparts significant three-dimensionality, moving away from the flat, aromatic structures that have historically dominated drug discovery. This topographical complexity is a key factor in its success.

1.1. Core Structure

The fundamental spirohydantoin framework consists of an imidazolidine-2,4-dione (hydantoin) ring connected to a carbocyclic or heterocyclic ring system at the C5 position. The spiro atom is a fully substituted sp³-hybridized carbon, which locks the relative orientation of the two ring systems. This rigidity reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of functional groups in three-dimensional space.[2]

Diagram 1: General Structure of a Spirohydantoin

Caption: General chemical structure of the spirohydantoin scaffold.

1.2. Physicochemical Properties and Their Implications

The introduction of a spiro center significantly influences a molecule's physicochemical profile, which is critical for its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

-

Increased Three-Dimensionality (Fsp³): Spirocyclic scaffolds inherently possess a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count is strongly correlated with improved clinical success, as it often leads to enhanced solubility, better metabolic stability, and more specific interactions with biological targets.[3][4]

-

Lipophilicity (LogP/LogD): The lipophilicity of spirohydantoin derivatives is a key parameter that can be fine-tuned through substitution. While the core can be lipophilic, the hydantoin moiety contains two amide protons and two carbonyl groups that are hydrogen bond donors and acceptors, respectively. This provides a handle to balance lipophilicity and aqueous solubility. For instance, exchanging a simple morpholine ring with an azaspirocycle has been shown to lower LogD values, improving the overall ADME profile.[4]

-

Solubility: The ability to modulate the spiro-fused ring system and the substituents on the hydantoin nitrogen atoms allows for the optimization of aqueous solubility. The hydrogen bonding capacity of the hydantoin ring is a crucial contributor to this property.[5]

-

pKa: The hydantoin ring contains two N-H protons. The proton at the N3 position, situated between two carbonyl groups, is more acidic than the N1 proton.[6] This acidity can be important for ionization under physiological conditions and for forming key interactions with biological targets.

Synthesis of the Spirohydantoin Core

Several synthetic strategies have been developed to construct the spirohydantoin scaffold. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

2.1. The Bucherer-Bergs Reaction

The most classical and widely used method for synthesizing 5,5-disubstituted hydantoins, including spirohydantoins, is the Bucherer-Bergs multicomponent reaction.[7] This one-pot synthesis typically involves the reaction of a cyclic ketone with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate.[6][8]

The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. Subsequent reaction with carbon dioxide (derived from ammonium carbonate) and intramolecular cyclization yields the spirohydantoin product.[8] The reaction is often performed in a mixture of water and a polar organic solvent like ethanol at elevated temperatures.[6][7]

Diagram 2: The Bucherer-Bergs Reaction Workflow

Caption: Simplified workflow of the Bucherer-Bergs reaction.

2.2. Strecker Synthesis Approach

An alternative two-step approach involves a modification of the Strecker synthesis.[9]

-

Formation of α-aminonitrile: A cyclic ketone is reacted with an amine (e.g., aniline) and a cyanide source (e.g., TMSCN or KCN) to form the spiro-α-aminonitrile intermediate.

-

Cyclization: The resulting aminonitrile is then reacted with an isocyanate, followed by acid-catalyzed cyclization to afford the N1-substituted spirohydantoin.[9]

This method offers the advantage of introducing diversity at the N1 position of the hydantoin ring.

2.3. Solid-Phase Synthesis

For the generation of compound libraries, solid-phase synthesis methodologies have been developed. These routes often involve attaching a starting material to a resin, followed by a sequence of reactions to build the spirohydantoin scaffold, and finally cleaving the product from the solid support. This allows for high-throughput synthesis and purification.[10]

Applications in Drug Discovery

The unique structural and physicochemical properties of spirohydantoins have made them a highly successful scaffold for targeting a wide range of biological entities.[7]

3.1. Aldose Reductase Inhibitors for Diabetic Complications

One of the earliest and most significant applications of spirohydantoins is in the inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, and its over-activation in diabetic patients is linked to chronic complications such as neuropathy, nephropathy, and cataracts.[2]

The spirohydantoin Sorbinil is a potent aldose reductase inhibitor.[2] Structure-activity relationship (SAR) studies have shown that the spiro-fused ring system and substituents on it are critical for potency. For example, spirohydantoins derived from 6-halogenated 4-chromanones exhibit optimal in vivo activity.[2] The activity often resides in a single stereoisomer, highlighting the importance of the scaffold's defined three-dimensional structure.

| Compound | Target | IC₅₀ | Notes |

| Sorbinil (4S isomer) | Aldose Reductase | 0.65 µM | Potent inhibitor used in clinical studies for diabetic complications.[11] |

| (2'R,4'S)-enantiomer | Human Placenta Aldose Reductase | 7.5 nM | A highly potent analog derived from an 8-aza-4-chromanone scaffold.[3] |

| Compound 3 | Aldose Reductase (ALR2) | 0.96 µM | A thiopyrano[2,3-b]pyridine derivative, highly potent in preventing cataracts in rats.[11] |

Table 1: Potency of Selected Spirohydantoin-Based Aldose Reductase Inhibitors

3.2. Epigenetic Modulators: p300/CBP Histone Acetyltransferase (HAT) Inhibitors

The histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators whose dysregulation is implicated in various cancers.[12] Spirohydantoins have been developed as potent, selective, and orally bioavailable inhibitors of p300/CBP.

These inhibitors engage in specific hydrogen bonding interactions within the enzyme's active site. X-ray crystallography has revealed that the spirohydantoin N-H can form a hydrogen bond with the side chain of Asp-1399, while the spirocyclic carbonyl interacts with Ser-1400.[12] The rigid scaffold is crucial for orienting the substituents to achieve high potency and selectivity. Optimization of this series has led to lead candidates with improved cellular activity and pharmacokinetic profiles compared to earlier non-spirocyclic inhibitors.[12]

| Compound | Target | p300 IC₅₀ (nM) | Cellular H3K27Ac IC₅₀ (nM) | Mouse Oral Bioavailability (%) |

| A-485 (Oxazolidinedione analog) | p300/CBP | 9.9 | 47 | 100 |

| Compound 21 (Spirohydantoin) | p300/CBP | 1.1 | 22 | 68 |

Table 2: Comparison of a Spirohydantoin p300/CBP Inhibitor with a Related Analog (Data from[12][13])

Diagram 3: Mechanism of p300/CBP Inhibition

Caption: Spirohydantoin inhibitor binding to the p300/CBP active site.

3.3. Anticancer Agents via Apoptosis Induction

Certain novel spirohydantoin derivatives have demonstrated potent anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[14] This is a highly sought-after mechanism for anticancer drugs as it leads to the clean and efficient removal of malignant cells.

The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. Treatment of leukemia cells with spirohydantoin derivatives like DFH and DCH has been shown to cause:[14]

-

Upregulation of p53 and BAD: These are pro-apoptotic proteins that signal for cell death.

-

Downregulation of BCL2: This is an anti-apoptotic protein; its inhibition lowers the threshold for apoptosis.

-

Activation of Caspases: This leads to the activation of initiator caspases (Caspase-9) and executioner caspases (Caspase-3), which dismantle the cell.[14]

-

DNA Fragmentation: A hallmark of late-stage apoptosis.

Diagram 4: Intrinsic Apoptosis Pathway Induced by Spirohydantoins

Caption: Spirohydantoin-induced apoptosis via the mitochondrial pathway.

Experimental Protocols

To ensure the practical utility of this guide, we provide representative, self-validating protocols for the synthesis and characterization of a spirohydantoin derivative.

4.1. Protocol: Synthesis of a Cyclohexanespiro-5'-hydantoin via Bucherer-Bergs Reaction

This protocol is a generalized procedure based on established methods.[6]

Objective: To synthesize cyclohexanespiro-5'-hydantoin from cyclohexanone.

Materials:

-

Cyclohexanone (1 equivalent)

-

Sodium Cyanide (NaCN) (2.2 equivalents)

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.2 equivalents)

-

55% Ethanol (v/v in water)

-

6N Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1 eq.), NaCN (2.2 eq.), and (NH₄)₂CO₃ (4.2 eq.).

-

Solvent Addition: Add 55% aqueous ethanol to the flask. The volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 55-60°C with vigorous stirring. Maintain this temperature for 5-6 hours.

-

Causality: This temperature ensures a sufficient reaction rate without excessive decomposition of ammonium carbonate. The closed system (reflux) prevents the loss of volatile reactants like ammonia.

-

-

Ethanol Removal: After the initial heating period, increase the temperature to reflux for 1 hour. Subsequently, arrange the apparatus for distillation and remove approximately two-thirds of the ethanol.

-

Causality: Removing the ethanol helps to shift the equilibrium towards the product and prepares the mixture for aqueous workup.

-

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing a large volume of cold deionized water (approx. 4-5 times the volume of the reaction mixture).

-

Acidification: While stirring, slowly acidify the aqueous mixture with 6N HCl until the pH is approximately 1-2. A white precipitate of the spirohydantoin should form.

-

Self-Validation: The formation of a precipitate upon acidification confirms the presence of the product, which is less soluble in acidic aqueous media than the salt intermediates.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

4.2. Protocol: Characterization by NMR Spectroscopy

Objective: To confirm the structure of the synthesized cyclohexanespiro-5'-hydantoin.

Instrumentation:

-

NMR Spectrometer (e.g., 500 MHz)

-

NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

Interpretation of Expected Spectra (in DMSO-d₆):

-

¹H NMR:

-

A broad multiplet signal between δ 1.5-3.0 ppm corresponding to the 10 protons of the cyclohexane ring.

-

Two distinct broad singlet signals between δ 8.0-11.0 ppm, corresponding to the two N-H protons of the hydantoin ring. The downfield shift is characteristic of amide protons.

-

-

¹³C NMR:

-

Signals for the aliphatic carbons of the cyclohexane ring.

-

A signal for the spiro carbon (C5'), which will be a quaternary carbon and thus have a unique chemical shift.

-

Two distinct signals in the downfield region (δ 155-180 ppm) corresponding to the two carbonyl carbons (C2' and C4') of the hydantoin ring.

-

Self-Validation: The presence of the two carbonyl signals and the quaternary spiro carbon signal, alongside the appropriate aliphatic signals, provides strong evidence for the correct spirohydantoin structure.[6]

-

Conclusion

The spirohydantoin scaffold represents a powerful and versatile platform in medicinal chemistry. Its inherent three-dimensional structure provides a rigid framework that can be strategically decorated to achieve high potency and selectivity against a multitude of biological targets. From established applications as aldose reductase inhibitors to cutting-edge roles in epigenetic modulation and cancer therapy, spirohydantoins continue to demonstrate their value. The well-understood and robust synthetic routes, particularly the Bucherer-Bergs reaction, ensure the accessibility of diverse analogs for biological screening. As drug discovery continues to move towards more complex and sterically demanding chemical space, the spirohydantoin core is poised to remain a cornerstone of innovation for the foreseeable future.

References

-

Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865. [Link]

-

Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

-

Black, D. StC., et al. (2012). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Advances, 2(23), 8635-8660. [Link]

-

Mishra, R., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348–363. [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Stankova, I., et al. (2015). Synthesis, structure and biological properties of active spirohydantoin derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(1), 1-13. [Link]

-